molecular formula C11H16ClNO B2736516 methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 2361633-86-3

methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Cat. No. B2736516
CAS RN: 2361633-86-3
M. Wt: 213.71
InChI Key: XTZHJZPEDFGLIA-UHFFFAOYSA-N
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Description

“Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” is a chemical compound with the molecular formula C11H15NO . It is a derivative of the parent compound “2,3,4,5-tetrahydro-1H-benzo[d]azepine”, which is used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease .


Molecular Structure Analysis

The molecular structure of “methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” is characterized by an azepine ring, which is a seven-membered heterocyclic compound containing one nitrogen atom . The methoxy group (-OCH3) is attached to the azepine ring .


Physical And Chemical Properties Analysis

“Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride” has a molecular weight of 177.24 . It has a melting point of 45-47 °C and a boiling point of 130-134 °C at a pressure of 5 Torr . Its density is predicted to be 1.018±0.06 g/cm3 .

Scientific Research Applications

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . These agents have shown high anti-tumor activity, with IC50 values between 0 μM and 100 μM against cancer cells . The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines .

Molecular Docking Studies

Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met . This information is crucial for understanding how these compounds interact with their targets and can guide the design of more effective drugs.

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in predicting the behavior of these compounds in a biological system and can provide insights into their potential therapeutic effects.

Inhibition of Monoamine Oxidase-A (MAO-A)

The compound has been found to inhibit brain monoamine oxidase-A (MAO-A), leading to increased brain serotonin (5-HT) concentration . This could potentially be used in the treatment of disorders related to serotonin imbalance.

Attenuation of Audiogenic Seizures

The compound has been reported to attenuate audiogenic seizures in 21-day-old DBA/2J mice . This suggests a potential application in the treatment of certain types of seizures.

Inhibition of Serotonin Uptake

The compound has been found to inhibit serotonin uptake , which could potentially be used in the treatment of depression and other mental health disorders where serotonin uptake is a factor.

properties

IUPAC Name

5-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-6-9-4-2-3-5-10(9)11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZHJZPEDFGLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC2=CC=CC=C12.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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